1,2-bis(Heptanoylthio)glycerophosphocholine

描述

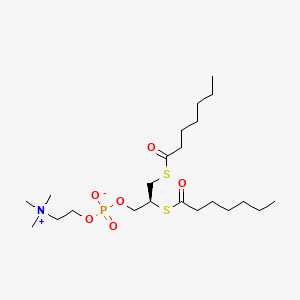

1,2-bis(Heptanoylthio)glycerophosphocholine (CAS 89019-63-6) is a synthetic thioester-modified phospholipid analog designed for studying phospholipase A2 (PLA2) activity. Its structure features heptanoylthio (C7) chains at the sn-1 and sn-2 positions of a glycerol backbone, with a phosphocholine head group at the sn-3 position . The substitution of ester bonds with thioester bonds enables the release of free thiols upon hydrolysis by PLA2, which can be quantified spectrophotometrically using 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) . This compound is widely employed in enzymatic assays to measure PLA2 activity due to its high sensitivity (detection limits as low as 1 ng of enzyme) and specificity .

Key properties:

- Molecular formula: C₂₂H₄₄NO₆PS₂

- Molecular weight: 513.7 g/mol

- Critical micellar concentration (CMC): ~0.17 mM, critical for substrate availability in micellar assays .

- Chiral purity: Synthesized from D-mannitol to achieve 95% chiral purity, ensuring compatibility with stereospecific enzymes like Naja naja PLA2 .

准备方法

合成路线和反应条件

1,2-双(庚酰硫基)甘油磷酸胆碱是通过多步过程合成的,该过程包括在碱(如吡啶)存在下用庚酰氯酯化甘油磷酸胆碱。该反应通常在无水条件下进行,以防止酯键的水解。 硫醇基团是通过使用庚酰硫基衍生物的硫醇化反应引入的 。

工业生产方法

1,2-双(庚酰硫基)甘油磷酸胆碱的工业生产涉及大规模的酯化和硫醇化过程。 这些方法针对高产率和高纯度进行了优化,通常采用连续流反应器和先进的纯化技术(例如高效液相色谱(HPLC)),以确保产品符合严格的质量标准 。

化学反应分析

反应类型

1,2-双(庚酰硫基)甘油磷酸胆碱经历多种类型的化学反应,包括:

氧化: 硫醇基团可以被氧化形成二硫化物。

还原: 二硫化物可以使用二硫苏糖醇 (DTT) 等还原剂还原回硫醇。

常用试剂和条件

氧化: 过氧化氢或碘在温和条件下。

还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP)。

取代: 强亲核试剂如甲醇钠或叔丁醇钾.

主要产物

氧化: 二硫化物衍生物。

还原: 硫醇基团的再生。

科学研究应用

1,2-双(庚酰硫基)甘油磷酸胆碱在科学研究中具有广泛的应用:

作用机制

1,2-双(庚酰硫基)甘油磷酸胆碱的主要作用机制涉及它与磷脂酶A2酶的相互作用。结合后,该酶裂解 sn-2 脂肪酸,在溶血磷脂上产生游离的硫醇。 这种游离的硫醇可以使用艾尔曼试剂等显色底物检测,便于研究酶动力学和抑制 。

相似化合物的比较

Structural and Functional Analogues

1,2-bis(Decanoylthio)glycerophosphocholine Acyl chain length: Decanoyl (C10) vs. heptanoyl (C7). CMC: Longer chains reduce CMC, altering micelle formation kinetics and enzyme-substrate interactions . Application: Used in assays requiring higher lipid stability or modified enzyme kinetics.

Arachidonoylthio-PC Acyl chain: Arachidonoyl (C20:4, polyunsaturated) at the sn-2 position. Specificity: Targets cytosolic PLA2 (cPLA2), which prefers unsaturated long-chain fatty acids . Biological relevance: Mimics natural substrates involved in eicosanoid signaling, unlike the synthetic C7 chains of 1,2-bis(heptanoylthio)glycerophosphocholine .

Racemic Diheptanoyl Thio-PC Stereochemistry: Racemic mixture (non-chiral) vs. enantiomerically pure this compound. Enzymatic efficiency: Chiral purity (95%) of this compound results in higher hydrolysis rates compared to racemic analogs .

Enzyme-Specific Substrates

Assay Performance Metrics

- Sensitivity: this compound detects PLA2 activity at 0.2 nmol/min, outperforming non-thioester substrates like phosphatidylethanolamine (PE) .

- Interference: Unlike natural phospholipids, synthetic thioesters avoid confounding signals from endogenous metabolites in biological samples .

- Inhibitor screening : Used to identify PLA2 inhibitors (e.g., imidazopyridines with IC₅₀ ~14.3 μM) .

Commercial and Handling Differences

| Parameter | This compound | Arachidonoylthio-PC | Glycerophosphocholine |

|---|---|---|---|

| Purity | ≥95% (chiral) | Variable | Natural extract |

| Stability | ≥1 year at -20°C (ethanol solution) | Labile to oxidation | Labile in aqueous media |

| Hazard classification | Hazardous (requires special shipping) | Non-hazardous | Non-hazardous |

| Price | High (specialized synthesis) | Moderate | Low |

生物活性

Overview

1,2-bis(Heptanoylthio)glycerophosphocholine is a synthetic phosphoglyceride lipid characterized by its unique thiol groups, which enhance its reactivity compared to traditional phospholipids. This compound serves as a substrate for various phospholipase A2 (PLA2) enzymes, playing a significant role in lipid metabolism and signaling pathways. Its interactions with these enzymes can lead to various biological effects, making it a subject of interest in both biochemical research and potential therapeutic applications.

Target Enzymes

The primary targets of this compound are PLA2s, excluding cytosolic PLA2 and platelet-activating factor acetylhydrolase. The interaction with PLA2 enzymes results in the cleavage of the sn-2 fatty acid from the glycerophosphocholine backbone, generating a free thiol on the resulting lysophospholipid .

Biochemical Pathways

This compound influences lipid biochemistry pathways by modulating the activity of PLA2s, which are crucial in inflammatory responses and cellular signaling. The generation of lysophospholipids can activate various cellular processes, including cell proliferation, migration, and apoptosis .

Pharmacokinetics

This compound is soluble in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. It exhibits stability for at least two years when stored at -20°C.

Cellular Effects

The interaction of this compound with PLA2s has been shown to influence cell function significantly. For instance, studies indicate that this compound can modulate inflammatory responses by altering the activity of secreted PLA2 enzymes in various biological contexts, such as autoimmune diseases like multiple sclerosis (MS) .

Case Studies

- Experimental Autoimmune Encephalomyelitis (EAE) : In a study involving EAE rats, treatment with this compound demonstrated a significant reduction in urinary sPLA2 activity correlated with decreased clinical symptoms of EAE. The data indicated that the compound could attenuate inflammation and immune responses associated with this model of MS .

- Liver Repair Mechanisms : Another study highlighted the role of lysophospholipids generated from this compound in liver repair following ischemia/reperfusion injury. The compound facilitated macrophage recruitment and activation, suggesting its potential therapeutic utility in liver diseases .

Research Applications

This compound has diverse applications in scientific research:

- Chemistry : Used as a substrate in enzymatic assays to study PLA2 activity.

- Biology : Aids in understanding lipid metabolism and signaling pathways involving phospholipases.

- Medicine : Potential applications in drug delivery systems due to its amphiphilic nature.

- Industry : Utilized in developing biosensors and diagnostic tools due to its reactivity and specificity.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Target Enzymes | Phospholipase A2 (excluding cPLA2 and PAF-AH) |

| Primary Action | Cleavage of sn-2 fatty acid generating free thiols on lysophospholipids |

| Cellular Effects | Modulation of inflammatory responses; influences cell proliferation and apoptosis |

| Research Applications | Substrate for enzymatic assays; study of lipid metabolism; potential drug delivery systems |

| Stability | Stable for at least 2 years at -20°C |

常见问题

Basic Research Questions

Q. What is the standard protocol for using 1,2-bis(Heptanoylthio)glycerophosphocholine to detect phospholipase A2 (PLA2) activity in vitro?

- Methodological Answer : The compound serves as a synthetic substrate for PLA2, where enzymatic hydrolysis releases free thiols. A typical protocol involves incubating the compound with PLA2 in a buffered system (e.g., Tris-HCl, pH 7.4) at 37°C. Thiol-reactive probes like DTNB (5,5'-dithiobis-2-nitrobenzoic acid) are added to quantify liberated thiols spectrophotometrically at 412 nm. Ensure substrate purity (>95%) and validate enzyme activity with positive controls (e.g., known PLA2 inhibitors) .

Q. How should researchers prepare and store this compound for optimal stability in enzymatic assays?

- Methodological Answer : Reconstitute lyophilized compound in anhydrous DMSO or ethanol to avoid hydrolysis. Aliquot and store at -20°C under inert gas (e.g., argon) to prevent oxidation. Pre-warm aliquots to room temperature before use to ensure homogeneity. Monitor degradation via thin-layer chromatography (TLC) if long-term storage exceeds six months .

Q. What are common pitfalls in phosphatidylcholine quantification assays using this compound, and how can they be mitigated?

- Methodological Answer : Signal interference from endogenous thiols or phospholipases in biological samples can skew results. Include a sample background control (e.g., heat-inactivated enzyme) and subtract its signal. Use ≥2 replicates per sample to account for variability. For high-concentration samples, dilute in assay buffer to stay within the standard curve’s linear range .

Advanced Research Questions

Q. How can researchers resolve contradictory data in PLA2 activity assays involving this compound?

- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Perform kinetic analyses (Km and Vmax) under standardized conditions and compare with literature values. Validate results using orthogonal methods, such as mass spectrometry to detect hydrolysis products. Address batch-to-batch substrate variability via NMR or HPLC purity checks .

Q. What experimental design considerations are critical when integrating this compound into liposomal delivery systems for mechanistic studies?

- Methodological Answer : Optimize lipid composition to mimic physiological membranes (e.g., inclusion of cholesterol or phosphatidylserine). Use dynamic light scattering (DLS) to confirm liposome size and stability. For real-time PLA2 activity monitoring, couple the assay with fluorescent thiol probes (e.g., ThioGlo®) and validate using confocal microscopy .

Q. How can researchers leverage this compound to study PLA2’s role in inflammatory pathways while controlling for off-target effects?

- Methodological Answer : Combine genetic knockdown (e.g., siRNA targeting PLA2 isoforms) with pharmacological inhibitors (e.g., methyl arachidonyl fluorophosphonate). Use isoform-specific antibodies to confirm target engagement. Correlate enzymatic activity with downstream biomarkers (e.g., arachidonic acid release) via LC-MS/MS .

Q. What statistical approaches are recommended for analyzing dose-response relationships in PLA2 inhibition studies using this substrate?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For small sample sizes, employ non-parametric tests (e.g., Kruskal-Wallis) and report confidence intervals. Replicate experiments across independent batches to ensure robustness .

Q. Data Interpretation and Theoretical Frameworks

Q. How does the use of this compound align with current theoretical models of phospholipase-substrate interactions?

- Methodological Answer : The compound’s short heptanoyl chains and thioester bonds mimic natural phospholipid substrates, enabling study of PLA2’s interfacial activation mechanism. Compare kinetic data with computational models (e.g., molecular docking simulations) to explore substrate binding affinity and catalytic efficiency. Cross-reference findings with structural studies (e.g., X-ray crystallography of PLA2-substrate complexes) .

Q. What are the limitations of using synthetic substrates like this compound to infer PLA2 activity in complex biological systems?

- Methodological Answer : Synthetic substrates may not fully replicate native membrane topology or lipid-protein interactions. Validate findings using natural substrates (e.g., radiolabeled phosphatidylcholine) or in situ assays (e.g., cell-based PLA2 activity measurements). Address discrepancies by integrating lipidomic profiling to contextualize enzymatic specificity .

属性

IUPAC Name |

[(2S)-2,3-bis(heptanoylsulfanyl)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44NO6PS2/c1-6-8-10-12-14-21(24)31-19-20(32-22(25)15-13-11-9-7-2)18-29-30(26,27)28-17-16-23(3,4)5/h20H,6-19H2,1-5H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFIJRJGKBSELO-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)SCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)SC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44NO6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724579 | |

| Record name | (2S)-2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89019-63-6 | |

| Record name | (2S)-2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。